molecular formula C13H21N3O3 B194876 Carbuterol CAS No. 34866-47-2

Carbuterol

Cat. No. B194876
CAS RN: 34866-47-2
M. Wt: 267.32 g/mol
InChI Key: KEMXXQOFIRIICG-UHFFFAOYSA-N
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Description

Carbuterol, also known as this compound hydrochloride, is a short-acting β2 adrenoreceptor agonist . It belongs to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .


Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O3 . The molecular weight is 267.32 g/mol . The IUPAC name is (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea . The SMILES representation is O=C(Nc1cc(ccc1O)C(O)CNC©©C)N .

Scientific Research Applications

Effects on Lower Esophageal Function

Studies have explored the effects of β2-adrenergic agonists, like albuterol, on lower esophageal function. Research conducted by Crowell et al. (2001) found that inhaled albuterol reduced the basal tone of the lower esophageal sphincter and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner (Crowell et al., 2001). This suggests that β2-agonists like carbuterol may influence esophageal function, which could be relevant in gastroesophageal reflux disease or other esophageal disorders.

Pharmacogenetics in Asthma Treatment

The role of genetic variants in the response to β2-agonist drugs like albuterol in asthma treatment has been a subject of research. A study focused on identifying genetic variants important for bronchodilator drug response in racially diverse children with asthma was conducted by Mak et al. (2018). They found significant racial/ethnic differences in the drug response (Mak et al., 2018). This research can provide insights into personalized asthma treatment and may have implications for the use of this compound in different populations.

Neuromuscular Disorders Treatment

Albuterol has been studied for its potential benefits in inherited neuromuscular disorders. Schreuder et al. (2010) reported on a case where albuterol, combined with exercise therapy, improved muscle strength and volume in a patient with central core disease and mitochondrial dysfunction due to RYR1 mutations (Schreuder et al., 2010). This suggests that this compound could have potential applications in treating similar neuromuscular conditions.

Asthma and Cardiovascular Effects

The effects of β2-agonists on cardiovascular function have also been a research focus. Sawayama et al. (2002) investigated the impact of drugs like probucol and pravastatin on carotid atherosclerosis in patients with hypercholesterolemia. They found significant reductions in carotid artery intima-media thickness with these treatments (Sawayama et al., 2002). While this study did not directly involve this compound, it highlights the importance of considering cardiovascular effects in the use of any asthma medication, including β2-agonists.

Gene Polymorphisms and Drug Response

Hikino et al. (2019) proposed a systematic review and meta-analysis to assess the effect of beta-2 adrenergic receptor gene polymorphisms on the response to albuterol therapy in asthma patients. This research underscores the complexity of drug response and the need for personalized approaches in asthma treatment, which is relevant for this compound as well (Hikino et al., 2019).

Add-On Therapy for Multiple Sclerosis

The potential of β2-adrenergic receptor agonists like salbutamol (albuterol) as add-on therapy for autoimmune diseases, including multiple sclerosis (MS), has been explored by Makhlouf et al. (2002). They reviewed evidence suggesting that salbutamol might have immunomodulatory properties, potentially making it a beneficial add-on therapy in MS (Makhlouf et al., 2002). This indicates that this compound could also be considered for similar applications.

properties

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34866-46-1 (mono-hydrochloride)
Record name Carbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID00865737
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34866-47-2
Record name Carbuterol
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Record name Carbuterol [INN:BAN]
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Record name Carbuterol
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Record name Carbuterol
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Record name CARBUTEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Carbuterol is a β2-adrenergic agonist, meaning it selectively binds to and activates β2-adrenergic receptors. [, , , ] These receptors are primarily found in smooth muscle cells lining the airways. Upon activation, this compound initiates a signaling cascade that ultimately leads to smooth muscle relaxation, resulting in bronchodilation and improved airflow. [, ]

A: While some studies initially suggested differences, in vitro experiments using guinea pig trachea and blood vessels demonstrated that the trachea-blood vessel selectivity of β-adrenoceptor stimulants like this compound is likely due to the influence of extraneuronal uptake (ENU), rather than inherent differences in the receptors themselves. []

A: Yes, studies in rats have shown that subcutaneous injections of this compound can elicit a dipsogenic effect, meaning it increases thirst. This effect is dose-dependent and appears to be mediated by the stimulation of the renin-angiotensin system. []

A: While some β2-agonists like isoproterenol increase cyclic AMP levels in bovine tracheal muscle alongside relaxation, this compound and salbutamol were found to relax the muscle without significantly impacting cyclic AMP content. [, ] This suggests that alternative pathways may contribute to their bronchodilatory effects.

ANone: The molecular formula of this compound hydrochloride is C18H30ClN3O3, and its molecular weight is 371.9 g/mol.

A: this compound exhibits a complex degradation pattern in aqueous solutions, primarily influenced by pH. At extreme pH values (very acidic or basic), specific acid and base catalyses dominate the degradation process. [] Intramolecular catalysis plays a significant role, with both protonated and unprotonated phenolic groups participating in the reaction. [] The primary degradation pathway involves the cyclization of this compound, forming a derivative through the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in ammonia expulsion. []

A: The specific structural features of this compound, including the tert-butylamino group and the urea group, are crucial for its β2-adrenergic receptor selectivity and bronchodilatory activity. These groups interact with specific amino acid residues in the receptor binding pocket, leading to receptor activation and downstream signaling. [, , ]

A: this compound is typically formulated as an aerosol for inhalation or as tablets for oral administration. [, , , , , , , ] Specific formulation strategies are employed to optimize drug delivery and enhance its therapeutic efficacy. These strategies may include the use of excipients to improve solubility, stabilize the drug against degradation, or enhance its absorption and bioavailability. [, ]

A: Inhaled this compound exhibits a longer duration of action compared to some other β2-agonists like isoproterenol and hexoprenaline. This prolonged effect is attributed to its slower rate of metabolism and elimination from the body. [, , ] Studies have shown that the bronchodilatory effects of inhaled this compound can persist for up to 8 hours. [, ]

A: this compound can be administered via inhalation or orally. [, , , , , , , ] Inhalation allows for direct delivery to the lungs, resulting in a faster onset of action and potentially fewer systemic side effects. [, , ] Oral administration, while convenient, is associated with a slower onset and a longer duration of action. [, , ]

A: Preclinical studies have utilized various animal models, including guinea pigs and dogs, to investigate the bronchodilatory effects of this compound and its impact on tracheal mucous velocity. [, , ] These studies have provided valuable insights into the drug's mechanism of action and its potential therapeutic benefits.

A: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with asthma. [, , , , , , , , , ] These studies have generally demonstrated that this compound, administered either orally or via inhalation, effectively improves lung function and reduces asthma symptoms.

A: Various analytical methods have been developed and validated for the detection and quantification of this compound in biological matrices, including urine and animal tissues. [, , , , ] These methods often involve a combination of extraction techniques, such as liquid-liquid extraction or solid-phase extraction, followed by chromatographic separation and detection. [, , , ] Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are highly sensitive and specific techniques commonly employed for this compound analysis. [, , ]

A: Yes, researchers have developed sensitive immunochromatographic strips for the rapid detection of this compound and other β-agonists in various matrices. [] These strips utilize highly specific monoclonal antibodies, such as 3G10, that exhibit broad cross-reactivity with multiple β-agonists, including this compound. []

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